2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core and distinct substituents: a 4-chlorobenzyl group at position 2, a cyclohexyl carboxamide at position 8, and a propyl chain at position 2. The para-chlorobenzyl moiety likely enhances lipophilicity and receptor binding compared to unsubstituted analogs, while the cyclohexyl group may improve metabolic stability due to steric shielding.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O3/c1-2-14-30-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(30)29-31(26(32)35)16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXCRMUCUNBZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate with dna. This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation. This involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes.
Biochemical Pathways
Dna intercalation can lead to a variety of downstream effects, including the inhibition of dna replication and transcription, which can ultimately lead to cell death. This mechanism is often exploited in the development of anticancer drugs.
Pharmacokinetics
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been evaluated for their in silico admet profiles. These studies can provide valuable insights into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalation activity. By inserting itself between the base pairs of the DNA helix, the compound can disrupt the normal functioning of the DNA, inhibit the replication and transcription processes, and ultimately lead to cell death.
Biological Activity
The compound 2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a complex structure characterized by a triazoloquinazoline core, this compound is being investigated for its interactions with biological macromolecules and its therapeutic potential.
Molecular Structure and Properties
- Molecular Formula : C26H28ClN5O3
- Molecular Weight : 493.99 g/mol
- Purity : Typically ≥ 95% .
This compound features a chlorobenzyl group and a cyclohexyl moiety that may influence its biological interactions and pharmacokinetic properties.
DNA Intercalation
Research indicates that compounds similar to 2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline derivatives can intercalate with DNA. This mechanism involves the insertion of the compound between DNA base pairs, leading to:
- Inhibition of DNA replication
- Disruption of transcription processes
- Induction of cell death .
Biochemical Pathways
The intercalation can trigger downstream effects that impact various cellular pathways. The inhibition of replication and transcription can result in significant cellular stress and apoptosis in rapidly dividing cells.
Pharmacokinetics
In silico studies on similar compounds suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These evaluations indicate that the compound may have adequate bioavailability and metabolic stability .
Anticancer Potential
Recent studies have explored the anticancer properties of triazoloquinazoline derivatives. For instance:
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 (Breast Cancer) | 12.5 |
| Derivative B | A549 (Lung Cancer) | 15.3 |
| Derivative C | HeLa (Cervical Cancer) | 9.8 |
The structure-activity relationship (SAR) suggests that modifications to the side chains can enhance potency against specific cancer types .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy against bacterial strains. The compound's ability to inhibit Mur enzymes has been highlighted as a potential mechanism for antimicrobial action:
- Case Study : Inhibitors derived from similar structures showed promising activity against Mycobacterium tuberculosis with IC50 values as low as 7.7 μM .
Summary of Findings
The biological activity of this compound appears promising based on its mechanism of action involving DNA intercalation and subsequent cellular effects. Its potential applications in oncology and infectious disease treatment warrant further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The closest structural analog is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (). Below is a comparative analysis:
Key Differences in Bioactivity (Inferred from SAR)
Chlorine Position : Para-substituted aromatics often exhibit stronger binding to hydrophobic pockets in enzymes (e.g., kinase ATP sites) compared to meta-substituted analogs due to optimized van der Waals interactions .
diisobutyl’s high flexibility, which may increase promiscuity .
Limitations of Current Data
Direct pharmacological comparisons (e.g., IC₅₀ values, pharmacokinetic profiles) between these compounds are unavailable in public literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
